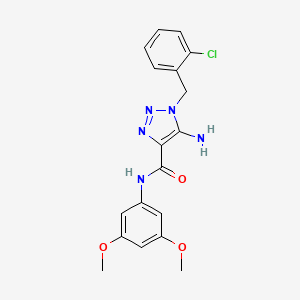
5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly against protozoan infections such as Chagas' disease. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C18H18ClN5O3
- Molecular Weight : 387.82 g/mol
The compound features a triazole core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups enhances its reactivity and binding capabilities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling , which allows for the formation of carbon-carbon bonds under mild conditions. Other methods may include cyclization reactions involving azides and α-cyano amides.
Antiprotozoal Activity
Research indicates that this compound exhibits significant antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The compound has demonstrated submicromolar activity (pEC50 > 6), indicating potent efficacy in inhibiting the growth of the parasite in vitro. Its mechanism of action likely involves interaction with specific enzymes or receptors critical for the parasite's survival .
The biological activity is attributed to its ability to modulate metabolic pathways essential for Trypanosoma cruzi. Binding studies suggest that the compound interacts effectively with molecular targets involved in these pathways, potentially leading to significant biological effects.
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles | Pyrazole ring | Anticancer properties |
| 5-(4-chlorophenyl)-1,3,4-oxadiazoles | Oxadiazole ring | Antibacterial activity |
| 5-amino-1H-pyrazole derivatives | Pyrazole core | Antifungal activity |
What distinguishes this compound is its specific combination of functional groups and the triazole core that enhances both reactivity and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound. For instance:
- High Content Screening : A phenotypic high content screening against intracellular Trypanosoma cruzi in infected VERO cells identified this compound as a promising candidate due to its potency and selectivity .
- Optimization Studies : Further optimization led to improvements in aqueous solubility and metabolic stability while mitigating potential liabilities such as Ames test results and hERG channel inhibition. These enhancements resulted in significant reductions in parasite burden in mouse models .
Propiedades
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-13-7-12(8-14(9-13)27-2)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-15(11)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIYGTBGUGHTSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














